molecular formula C9H13N3O B13043386 3-amino-N-(6-methylpyridin-2-yl)propanamide

3-amino-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B13043386
M. Wt: 179.22 g/mol
InChI Key: YWJXVJLAWFNQDZ-UHFFFAOYSA-N
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Description

3-Amino-N-(6-methylpyridin-2-yl)propanamide is a propanamide derivative featuring a 6-methylpyridin-2-yl substituent on the amide nitrogen. Propanamides are a class of organic compounds with diverse pharmacological applications, including anticonvulsant activity due to their interactions with neuronal membranes .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-amino-N-(6-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-7-3-2-4-8(11-7)12-9(13)5-6-10/h2-4H,5-6,10H2,1H3,(H,11,12,13)

InChI Key

YWJXVJLAWFNQDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(6-methylpyridin-2-yl)propanamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with appropriate reagents to introduce the amino and propanamide groups. One common method involves the use of amination reactions followed by amidation. The reaction conditions often include the use of solvents such as ethyl acetate and reagents like sodium carbonate and citric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(6-methylpyridin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced amines. These products can be further utilized in different applications.

Scientific Research Applications

3-amino-N-(6-methylpyridin-2-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent-Driven Activity Differences in Propanamide Derivatives
Compound Name Substituent Key Activity/Findings Reference
3-Amino-N-(3-fluorophenyl)propanamide 3-Fluorophenyl Highest VOC production in β-alanyl aminopeptidase assays; superior LOD/LOQ for 3-fluoroaniline
3-Amino-N-(4-methylphenyl)propanamide 4-Methylphenyl Statistically lower VOC production compared to fluorophenyl analog (p = 0.0009)
3-Amino-N-phenylpropanamide Phenyl Similar VOC production to fluorophenyl analog (no significant difference, p = 0.3350)
3-Amino-N-(2-chloro-4-methylphenyl)propanamide 2-Chloro-4-methylphenyl Non-medical industrial/research use; structural similarity suggests potential bioactivity
3-[(5-Chloropyridin-2-yl)amino]-propanamide 5-Chloropyridin-2-yl Notable antioxidative and antibacterial properties

Key Insights :

  • Electron-Withdrawing Groups (e.g., -F): Enhance enzymatic cleavage efficiency, as seen in 3-amino-N-(3-fluorophenyl)propanamide, which outperformed methylphenyl and phenyl analogs in β-alanyl aminopeptidase assays .
  • Pyridine-Based Substituents: Compounds like 3-[(5-chloropyridin-2-yl)amino]-propanamide exhibit antioxidative and antibacterial activities, suggesting the pyridine ring contributes to redox modulation .
Heterocyclic Propanamide Derivatives

Compounds with fused heterocycles, such as thiazine or indole rings, demonstrate expanded pharmacological profiles:

Table 2: Heterocyclic Propanamide Derivatives
Compound Name Core Structure Activity Reference
N-(6-Methyl-4-phenyl-1,3-thiazin-2-yl)propanamide (9g) 1,3-Thiazine Anti-inflammatory potential; characterized by NMR/IR/HRMS
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indole-naproxen hybrid SARS-CoV-2 research interest; synthesized via amide coupling
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-propanamide Triazolopyridazine Anticancer potential (in silico ADME analysis)

Key Insights :

  • Thiazine Derivatives : Exhibit anti-inflammatory properties, likely due to sulfur-containing heterocycles enhancing membrane interaction .
  • Indole Hybrids : Amide bonds linking NSAIDs (e.g., naproxen) to tryptamine derivatives show promise in targeting viral proteases .

Physicochemical and Analytical Properties

Propanamide derivatives are characterized by advanced spectroscopic methods:

Table 3: Analytical Data for Selected Compounds
Compound Name 1H NMR (δ, CDCl3) IR (CO str, cm⁻¹) HRMS (M+H)+ Reference
9g (1,3-Thiazine derivative) 1.20 (t, J=7.5 Hz, 3H) 1731 261.1062
N-(3,4-Dimethoxyphenethyl)-3-(2-methyl-1H-indol-1-yl)propanamide 1.62–1.49 (m, 6H) N/A 367 [M+H]+

Key Insights :

  • NMR Signatures : Methyl and ethyl groups adjacent to the amide bond produce distinct triplet/multiplet patterns (e.g., δ 1.20 in 9g) .
  • HRMS Validation : Ensures molecular integrity, critical for structure-activity relationship studies .

Biological Activity

3-amino-N-(6-methylpyridin-2-yl)propanamide, a derivative of pyridine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is noted for its ability to interact with various biological targets, particularly in the context of enzyme inhibition and modulation of biochemical pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H14_{14}N2_{2}O and a molecular weight of approximately 215.684 g/mol. The presence of an amino group and a methyl-substituted pyridine ring contributes to its reactivity and affinity for biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to specific enzymes or receptors, inhibiting their activity, which can have therapeutic implications in various diseases. The compound's interaction with biological pathways suggests potential applications in drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical in metabolic pathways.
  • Anticancer Potential : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines.
  • Modulation of Biological Pathways : It may influence various signaling pathways involved in disease processes.

Data Table: Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits specific enzymes involved in metabolic processes
Anticancer ActivityExhibits cytotoxic effects on cancer cell lines such as MCF-7
Protein-Ligand InteractionBinds selectively to proteins, impacting their function

Case Study 1: Enzyme Inhibition

A study investigated the interaction of this compound with a specific enzyme involved in cancer metabolism. The compound demonstrated a significant reduction in enzyme activity, suggesting its potential as an anticancer agent.

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines (e.g., MCF-7 and NCI-H460) revealed that this compound exhibited cytotoxic effects with IC50_{50} values indicating effective inhibition of cell growth. The observed effects were attributed to the compound's ability to induce apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Notable Features
3-amino-N-(3-methylpyridin-2-yl)propanamide hydrochlorideC11_{11}H14_{14}N2_{2}ODifferent methyl group position affecting reactivity
N-(6-methylpyridin-2-yl)-3-[(2-quinolin-3-ylacetyl)amino]propanamideC17_{17}H18_{18}N4_{4}OLarger structure with potential for diverse interactions
(3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamideC11_{11}H14_{14}N2_{2}OStereochemistry differences impacting biological activity

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